1-t-Butyl-benzoimidazole-5-carboxylic acid
Overview
Description
1-t-Butyl-benzoimidazole-5-carboxylic acid is a chemical compound with the CAS Number: 1153985-64-8 . It has a molecular weight of 218.26 and its IUPAC name is 1-tert-butyl-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 31 bonds . There are 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 218.26 .Scientific Research Applications
Enantioselective Synthesis
1-t-Butyl-benzoimidazole-5-carboxylic acid and its derivatives have been utilized in the enantioselective synthesis of α-branched α-amino acids. These acids are synthesized with bulky substituents, demonstrating a method for expanding the scope of amino acid synthesis (Studer & Seebach, 1995).
Synthesis of Zeolite-like Metal–Organic Frameworks
This compound has been used in the synthesis of new zeolite-like metal–organic frameworks. These frameworks show high chemical stability and CO2 uptake capacity, indicating potential applications in environmental science and material engineering (Tang, Wu, Wang, & Zhang, 2017).
Optical Properties of Novel Compounds
This compound derivatives have been synthesized and studied for their fluorescence spectral characteristics. These compounds demonstrate varied absorption and emission properties, which are of interest in the field of optical materials (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Structural and Luminescence Properties in Coordination Chemistry
The structural and luminescent properties of Cd(II) complexes with mixed rigid and flexible carboxylate ligands, involving this compound, have been extensively explored. These studies contribute to the understanding of metal-organic framework structures and their luminescent properties (Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014).
Antimicrobial Activities
Compounds containing the benzoimidazole moiety, including this compound derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacteria and fungi, indicating potential applications in medical and pharmaceutical research (El-Meguid, 2014).
Chiral Auxiliary Applications
The use of tert-butyl derivatives, closely related to this compound, as chiral auxiliaries in synthetic organic chemistry, has been documented. This involves their application in dipeptide synthesis and other complex organic transformations (Studer, Hintermann, & Seebach, 1995).
Electrocatalytic Applications
The compound has been studied in the context of electrocatalytic applications, such as the electrocarboxylation of benzyl chloride. This showcases its potential in electrochemistry and sustainable chemical processes (Niu, Zhang, Zhang, Xue, & Jiaxing, 2009).
Coordination Polymers and Luminescent Properties
This compound has been used in the synthesis of coordination polymers with unique structural and fluorescent characteristics. These polymers exhibit potential applications in materials science and photoluminescence (Yao, Che, & Zheng, 2008).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to purine, a key structural motif in drug design .
Mode of Action
Benzimidazoles, in general, are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and aromatic stacking interactions .
Biochemical Pathways
Benzimidazole derivatives are known to modulate a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
1-t-Butyl-benzoimidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The carboxylic acid group in the compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the benzimidazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the protein-ligand complex .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, enzymes that play crucial roles in cell signaling. By altering the phosphorylation status of key signaling proteins, this compound can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid oxidation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and function. For instance, the compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, the compound can be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Properties
IUPAC Name |
1-tert-butylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-6-8(11(15)16)4-5-10(9)14/h4-7H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOOAHYUSUSXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656195 | |
Record name | 1-tert-Butyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153985-64-8 | |
Record name | 1-tert-Butyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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